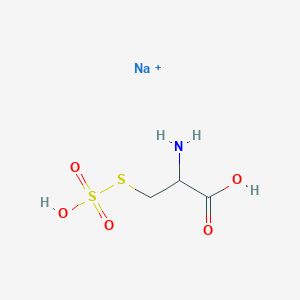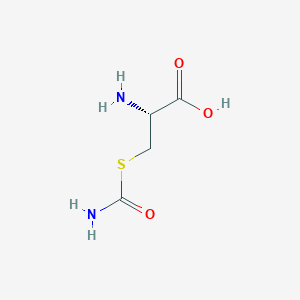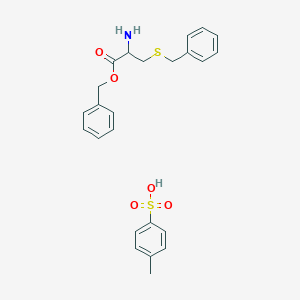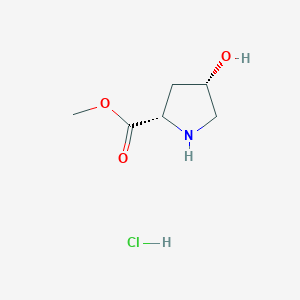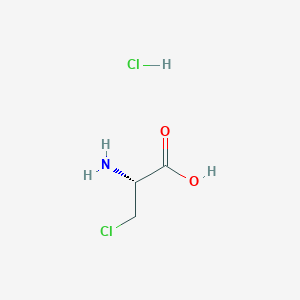
(2S)-2-amino-2,3-dimethylbutanoic acid
Descripción general
Descripción
This would involve identifying the compound’s chemical structure, its functional groups, and its stereochemistry. The compound appears to be an amino acid due to the presence of an amino group (-NH2) and a carboxylic acid group (-COOH) in its name.
Synthesis Analysis
This would involve detailing the chemical reactions used to synthesize the compound. It would include the starting materials, reagents, reaction conditions, and the sequence of reactions.Molecular Structure Analysis
This would involve using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s molecular structure.Chemical Reactions Analysis
This would involve studying how the compound reacts with other substances. It would include identifying the reagents it reacts with, the products formed, and the conditions under which the reactions occur.Physical And Chemical Properties Analysis
This would involve determining properties like the compound’s melting point, boiling point, solubility, optical activity, and acidity/basicity.Aplicaciones Científicas De Investigación
-
Organic Synthesis
- Norvaline is used as a reagent in organic synthesis . It can be synthesized by reductive cleavage of 1,4-diaminobutane with lithium aluminum hydride . The synthetic route to norvaline begins with vinyllithium, which is then reacted with ammonia to form the corresponding amide . This amide undergoes acid hydrolysis to give norvaline .
-
Peptide Synthesis
-
Asymmetric Synthesis
-
Synthesis of β2,3-Amino Acids
-
Synthesis of Bioactive Compounds
-
Synthesis of Functional Molecules
-
Synthesis of β2,3-Amino Acids with Alkyl Side Chains
- Norvaline is used in the synthesis of β2,3-amino acids with alkyl side chains . These compounds have shown great potential for a wide range of applications in many fields of organic chemistry . They occur as substructures in several bioactive compounds and important metabolites . These β-amino acids bearing two side chains are of particular interest for the synthesis of β-peptides .
-
Synthesis of Symmetric Amino Acid Derivatives
- Symmetric α-amino acid derivatives can be synthesized using Norvaline . These derivatives can be used for the synthesis of intermolecularly linked peptides such as dimer-type peptides, and modified peptides in which two amino acids are intramolecularly linked . They are also synthetic intermediates for the total synthesis of natural products and functional molecules .
-
Amorphization of Low Soluble Drug
- Norvaline can be used in the amorphization of low soluble drugs . The co-amorphous (COA) system, a newcomer to the amorphous field, is a single-phase and amorphous solid system composed of two or more tiny molecules that include a mixture of drugs and an excipient . Among the several excipients investigated and reported for COA production, amino acid have been used .
Safety And Hazards
This would involve studying the compound’s toxicity, its potential health effects, and precautions that need to be taken while handling it.
Direcciones Futuras
This would involve identifying areas where further research on the compound is needed. It could include potential applications of the compound that haven’t been fully explored yet.
Propiedades
IUPAC Name |
(2S)-2-amino-2,3-dimethylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-4(2)6(3,7)5(8)9/h4H,7H2,1-3H3,(H,8,9)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPYTYOMSQHBYTK-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@](C)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70428636 | |
| Record name | 3-Methyl-L-isovaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70428636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-amino-2,3-dimethylbutanoic acid | |
CAS RN |
53940-83-3 | |
| Record name | L-α-Methylvaline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53940-83-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methyl-L-isovaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70428636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




